
Pyrocholecalciferol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrocholecalciferol is synthesized through the photochemical transformation of 7-dehydrocholesterol (7-DHC) . This process involves exposing 7-DHC to ultraviolet light, which induces a series of chemical reactions leading to the formation of this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale photochemical reactors where 7-DHC is subjected to controlled UV radiation. The reaction conditions, such as temperature and light intensity, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrocholecalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) are performed to introduce halogen atoms into the this compound molecule.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Pyrocholecalciferol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vitamin D analogues and derivatives.
Biology: Studied for its role in cellular processes and its potential effects on cell growth and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating vitamin D deficiency and related disorders.
Industry: Utilized in the production of vitamin D supplements and fortified foods.
Wirkmechanismus
Pyrocholecalciferol exerts its effects by interacting with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, this compound forms a complex that translocates to the nucleus and binds to specific DNA sequences, modulating the transcription of target genes involved in calcium and phosphate homeostasis .
Vergleich Mit ähnlichen Verbindungen
Cholecalciferol (Vitamin D3): The parent compound from which pyrocholecalciferol is derived.
Calcifediol: A hydroxylated form of cholecalciferol with a similar mechanism of action.
Calcitriol: The active form of vitamin D, which has a more potent effect on calcium and phosphate metabolism
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Unlike cholecalciferol, this compound is produced through a photochemical process, making it a valuable compound for studying the effects of structural changes on vitamin D activity .
Eigenschaften
CAS-Nummer |
10346-43-7 |
|---|---|
Molekularformel |
C27H44O |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(3S,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26-,27-/m1/s1 |
InChI-Schlüssel |
UCTLRSWJYQTBFZ-KEPKOUJCSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


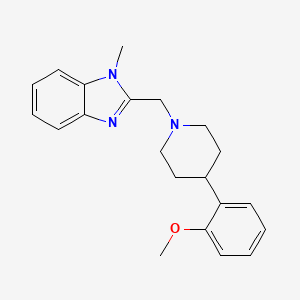
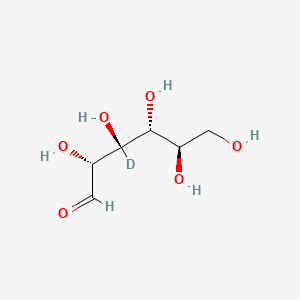
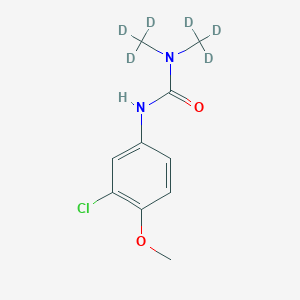


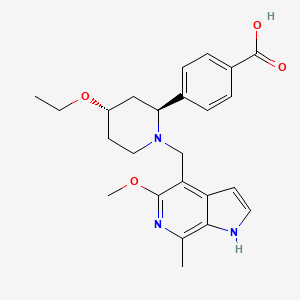
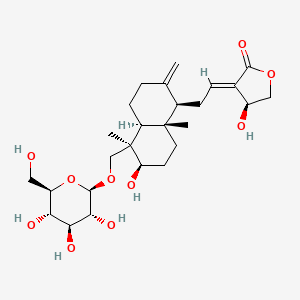
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)

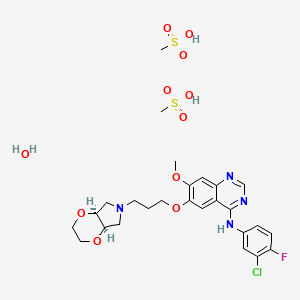
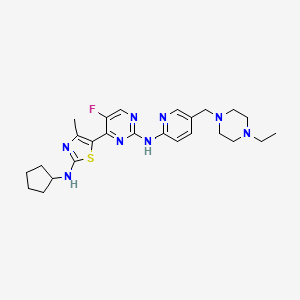
![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
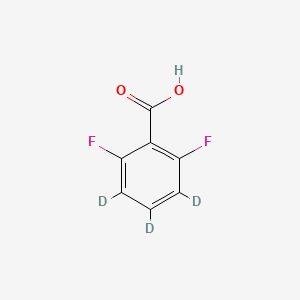
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
